molecular formula C11H18O2 B089782 Geranyl formate CAS No. 105-86-2

Geranyl formate

Cat. No. B089782
CAS RN: 105-86-2
M. Wt: 182.26 g/mol
InChI Key: FQMZVFJYMPNUCT-YRNVUSSQSA-N
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Description

Synthesis Analysis

Geranyl formate is synthesized through specific chemical reactions involving isoprenoids. The synthesis process of geranyl acetate, closely related to this compound, has been explored by Chulalaksananukul, Condoret, and Combes (1992), revealing insights into the synthesis mechanisms of similar compounds (Chulalaksananukul et al., 1992).

Molecular Structure Analysis

The molecular structure of this compound and related compounds like geranylgeranyl diphosphate has been studied in-depth. Kloer et al. (2006) provided insights into the crystal structure of geranylgeranyl diphosphate synthase, which aids in understanding the structure of this compound (Kloer et al., 2006).

Chemical Reactions and Properties

This compound's chemical reactions and properties are closely linked to its structure. The study by Krishna, Srivastava, and Mahadane (1967) on the electric dipole moments of this compound in benzene solution provides valuable insights into its chemical properties (Krishna et al., 1967).

Physical Properties Analysis

The physical properties of this compound, such as its dipole moments and configuration, have been explored in various studies. Notably, the work by Krishna et al. (1967) sheds light on its physical characteristics in different environments (Krishna et al., 1967).

Chemical Properties Analysis

The chemical properties of this compound are determined by its molecular structure and reaction mechanisms. Studies like those by Chulalaksananukul et al. (1992) and Kloer et al. (2006) provide a comprehensive understanding of these properties (Chulalaksananukul et al., 1992); (Kloer et al., 2006).

Scientific Research Applications

  • Hepatoprotective Effects : A study by Bayram et al. (2011) investigated the hepatoprotective effects of geranyl formate in a rat model. It was found that low doses of this compound presented partial hepatoprotective effects in acute hepatic injury induced by carbon tetrachloride.

  • Enzymatic Preparation of Flavor Esters : Perdomo et al. (2019) developed an enzymatic strategy for preparing different flavor esters, including this compound, using an acyltransferase. This method proved to be an efficient alternative to traditional methods, offering high yields and reduced use of organic solvents (Perdomo et al., 2019).

  • Study of Molecular Structure : Krishna et al. (1967) determined the electric dipole moments of various compounds, including this compound. Their findings suggest the existence of a cis- configuration in this compound (Krishna et al., 1967).

  • Geranylated RNA in Bacteria : Dumelin et al. (2012) discovered geranylated RNA in various bacteria. This modification affects codon bias and frameshifting during translation, representing the first reported examples of oligoisoprenylated cellular nucleic acids (Dumelin et al., 2012).

  • Geranylated RNA Synthesis and Structure Studies : Wang et al. (2016) focused on synthesizing and studying the structure and function of geranylated RNA. They found that geranylated tRNAs recognize specific codons more efficiently, influencing translation (Wang et al., 2016).

  • Antimicrobial and Antioxidant Properties : Boukhris et al. (2013) investigated the chemical composition and biological activities of Pelargonium graveolens, noting the presence of this compound. The essential oil and extracts showed significant antioxidant and antimicrobial activities (Boukhris et al., 2013).

  • Enzymatic Synthesis of Geranyl Propionate : Mohamad et al. (2015) studied the enzymatic synthesis of geranyl propionate using immobilized Candida rugosa lipase, demonstrating increased conversion rates and thermal stability compared to free lipase systems (Mohamad et al., 2015).

  • Study on Geranylation Activity of Selenouridine Synthase : Haruehanroengra et al. (2022) explored the substrate requirements of the in vitro geranylation activity of Selenouridine Synthase (SelU) in tRNAs. They found that only the geranyl group could be incorporated into anticodon stem loops of tRNA, influencing enzyme activity and potentially impacting bacterial translation systems (Haruehanroengra et al., 2022).

  • Geranyl Diphosphate Synthase Characterization : Burke et al. (1999) characterized geranyl diphosphate synthase, a key enzyme in monoterpene biosynthesis, as a heterodimer. This study provided insights into the enzyme's structure and function, contributing to the understanding of terpenoid biosynthesis (Burke et al., 1999).

Safety and Hazards

Geranyl formate has low toxicity by ingestion and skin contact . It is a human skin irritant and an experimental eye irritant . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Geranyl formate is a naturally occurring ester found in various essential oils It’s known that this compound and similar compounds interact with a variety of cellular targets, including enzymes and receptors, to exert their biological effects .

Mode of Action

It’s known that this compound, like other terpenes, can interact with cellular targets to modulate their function . This can lead to changes in cellular processes and responses. More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

This compound is a derivative of geraniol, a monoterpenoid alcohol . Geraniol is involved in the biosynthesis of several important biochemical compounds . It’s converted into geranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes . This compound may also be involved in similar biochemical pathways, but more research is needed to confirm this.

Result of Action

This compound and similar compounds are known to have various biological activities, including antioxidant and anti-inflammatory properties . More research is needed to fully understand the specific effects of this compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the solubility and bioavailability of this compound. Additionally, factors such as temperature, pH, and light exposure can influence the stability of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZVFJYMPNUCT-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC=O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047614
Record name Geranyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colorless to pale yellow liquid/fresh, leafy, rose-like odour
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol)
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.906-0.920
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

105-86-2
Record name Geranyl formate
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Record name Geranyl formate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)-
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Record name Geranyl formate
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Record name Geranyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037
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Record name GERANYL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the reported antifungal properties of geranyl formate?

A1: this compound exhibits fungicidal activity against Candida albicans and Cryptococcus neoformans, fungi associated with candidiasis and cryptococcosis, respectively. [] This antifungal activity appears to be temperature-independent, suggesting a mechanism other than membrane disruption or cell division inhibition. []

Q2: Has this compound demonstrated any insecticidal properties?

A2: Yes, this compound shows larvicidal activity against Aedes aegypti mosquitoes. [] Its LD50 value against one-day-old larvae was determined to be 58.5 ppm. []

Q3: Can this compound act as a pheromone?

A3: Research indicates that this compound functions as an aggregation pheromone for both the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). [] This discovery holds potential for developing novel house dust mite control strategies.

Q4: Does this compound play a role in plant-insect interactions?

A4: Studies suggest that this compound, emitted by apple trees, plays a role in the olfactory system of the apple buprestid beetle (Agrilus mali). [] The beetle's odorant binding protein 8 (AmalOBP8) demonstrates a strong binding affinity for this compound. [] This interaction likely contributes to the beetle's ability to locate host plants.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol.

Q6: How is this compound typically analyzed?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including essential oils and plant extracts. [, , , ]

Q7: How does the extraction method influence the analysis of this compound?

A7: Headspace-solid phase microextraction (HS-SPME) and conventional steam distillation (SD) can yield different this compound concentrations in hop samples. [] This difference highlights the importance of selecting an appropriate extraction method based on the sample matrix and research objectives.

Q8: Are there any alternative extraction methods for this compound?

A8: Yes, hydrodistillation is another common method used for extracting this compound, particularly from plant materials like rose-scented geranium. [, , ]

Q9: What factors can influence the this compound content in plants?

A9: Several factors influence the concentration of this compound in plants. These include:

  • Cultivar: Different cultivars of the same plant species can exhibit variations in their essential oil profiles, including this compound content. For instance, rose-scented geranium cultivars like 'Bourbon', 'China', 'Egypt', 'Rober's Lemon Rose', and 'Frensham' show varying this compound concentrations. []
  • Season/Harvesting time: Seasonal variations and harvesting time can significantly impact essential oil composition, including this compound levels. [, , ]
  • Growth stage/Leaf age: Essential oil yield and composition, including this compound content, change with leaf ontogeny in rose-scented geranium. [, ] Younger leaves tend to have higher concentrations of this compound. []
  • Environmental factors: Factors like soil sodicity, drought stress, and the presence of weeds can influence this compound content in plants like rose-scented geranium. [, , ]
  • Genetic factors: Polyploid seedlings of rose-scented geranium have been shown to have higher this compound content compared to cutting seedlings, suggesting a genetic influence on its production. []

Q10: How does storage impact this compound stability in essential oils?

A10: Improper storage conditions, particularly the presence of water, can lead to a significant decrease in this compound content in rose-scented geranium oil over time. [] Proper storage, including drying over anhydrous sodium sulfate and using airtight containers, helps maintain this compound levels. []

Q11: Can this compound be chemically synthesized?

A11: Yes, this compound can be synthesized chemically, as demonstrated by its use in Y-tube assays to assess its pheromone activity in house dust mites. []

Q12: Does this compound have applications in materials science?

A12: Research highlights the potential of this compound as an environmentally friendly shrinking agent for waste-expanded polystyrene (EPS). [] Its linear structure grants it superior dissolving power compared to some cyclic monoterpenes. []

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